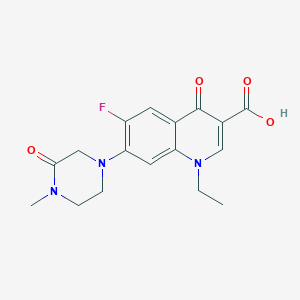
Oxoperfloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxoperfloxacin is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxoperfloxacin typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide.
Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, typically using piperazine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Oxoperfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with modified functional groups.
科学研究应用
Oxoperfloxacin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial pathogens.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include:
DNA Gyrase: Inhibition prevents the supercoiling of bacterial DNA.
Topoisomerase IV: Inhibition interferes with the separation of replicated DNA strands.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Oxoperfloxacin is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial spectrum. Its fluorine atom and piperazinyl group enhance its activity and stability compared to other quinolones.
属性
CAS 编号 |
85145-22-8 |
|---|---|
分子式 |
C17H18FN3O4 |
分子量 |
347.34 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-(4-methyl-3-oxopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-3-20-8-11(17(24)25)16(23)10-6-12(18)14(7-13(10)20)21-5-4-19(2)15(22)9-21/h6-8H,3-5,9H2,1-2H3,(H,24,25) |
InChI 键 |
QWIPAEMIJPNBFY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
同义词 |
oxoperfloxacin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




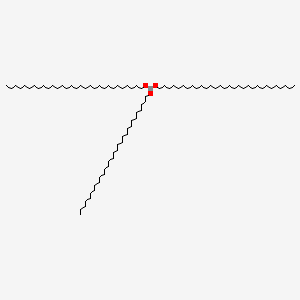
![19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1207242.png)
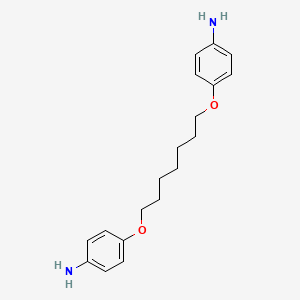

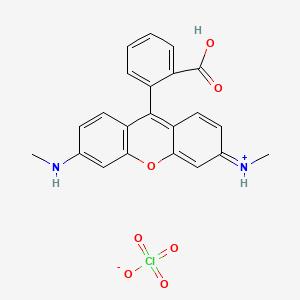
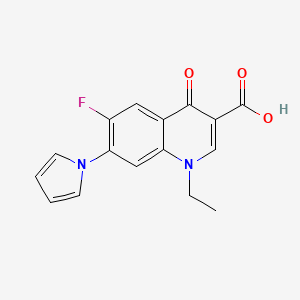
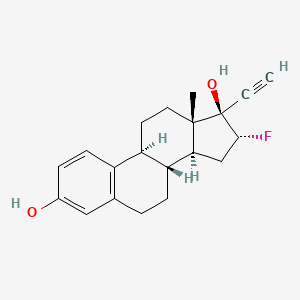
![6H-indolo[2,3-b]quinoline](/img/structure/B1207256.png)
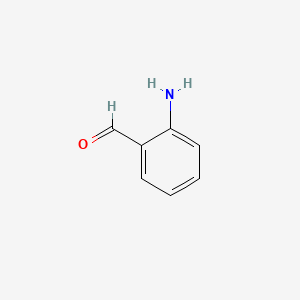
![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)
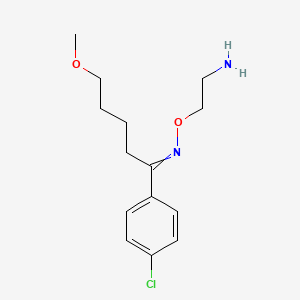
![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
